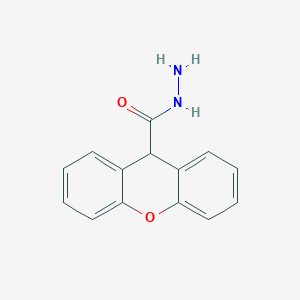
4,6-Dimethoxypyrimidine-2-carbonitrile
Overview
Description
4,6-Dimethoxypyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15. It is an aromatic N-heterocycle that belongs to the pyrimidine family. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4,6-dimethylpyrimidine have been studied and found to act as nucleophiles, attacking aldehyde carbon .
Mode of Action
It can be inferred from related compounds that it may involve nucleophilic attack mechanisms .
Biochemical Pathways
It’s known that 2-amino-4,6-dimethoxypyrimidine (adm) is an important pesticide intermediate, used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
Pharmacokinetics
It’s known that similar compounds like 2-amino-4,6-dimethoxypyrimidine are prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and phase transfer catalyst (ptc), with dimethyl carbonate (dmc) instead of conventional toxic reagents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethoxypyrimidine-2-carbonitrile. For instance, the compound is known to be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation . Therefore, it’s crucial to handle this compound with care, using protective equipment and ensuring adequate ventilation .
Preparation Methods
The synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Chemical Reactions Analysis
4,6-Dimethoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Chlorination: Chlorination with N-chlorosuccinimide can yield 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile.
Scientific Research Applications
4,6-Dimethoxypyrimidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dimethoxypyrimidine-2-carbonitrile can be compared with other similar compounds, such as:
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-chloro-6-methoxy-2-(methylthio)pyrimidine
- 4,6-dimethoxy-2-(methylthio)pyrimidine
These compounds share structural similarities but differ in their substituents and chemical properties. The unique combination of methoxy groups and a cyano group in this compound makes it distinct and valuable for specific applications .
Properties
IUPAC Name |
4,6-dimethoxypyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBOPKHTARFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614310 | |
| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139539-63-2 | |
| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in the synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile as described in the research?
A1: The synthesis of this compound involves a multi-step process starting from 4,6-Dichloro-2-(methylthio)pyrimidine (7). Here are the key transformations:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)






